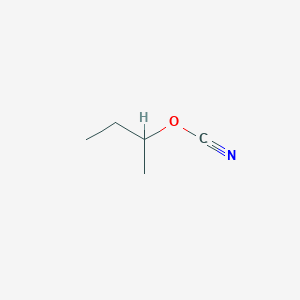

Sec-butyl cyanate

Beschreibung

BenchChem offers high-quality Sec-butyl cyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sec-butyl cyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1873-13-8 |

|---|---|

Molekularformel |

C5H9NO |

Molekulargewicht |

99.13 g/mol |

IUPAC-Name |

butan-2-yl cyanate |

InChI |

InChI=1S/C5H9NO/c1-3-5(2)7-4-6/h5H,3H2,1-2H3 |

InChI-Schlüssel |

DYGSSPHDQVPDJP-UHFFFAOYSA-N |

SMILES |

CCC(C)OC#N |

Kanonische SMILES |

CCC(C)OC#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical and physical properties of sec-butyl cyanate

Technical Whitepaper: The Transient Chemistry of sec-Butyl Cyanate

Executive Summary

sec-Butyl cyanate (2-butyl cyanate) represents a classic case of thermodynamic instability in organic synthesis. Unlike its stable isomer, sec-butyl isocyanate, the cyanate ester (

Part 1: Chemical Identity & Stability Profile

The fundamental challenge in working with sec-butyl cyanate is the low activation energy barrier for its isomerization. While aryl cyanates (e.g., phenyl cyanate) are stable, secondary alkyl cyanates possess a leaving group ability and carbocation stability that facilitates rapid

| Property | sec-Butyl Cyanate (The Transient) | sec-Butyl Isocyanate (The Stable Isomer) |

| Formula | ||

| Structure | ||

| Stability | Unstable > 0°C (approx.) | Stable at RT |

| Boiling Point | N/A (Rearranges upon heating) | 115–116°C (Lit.) |

| Reactivity | Electrophilic Cyano group / Alkylating agent | Electrophilic Carbonyl / Nucleophilic attack target |

| CAS | Not distinct in many commercial DBs | 1873-13-8 |

Critical Note: Many chemical databases conflate the two isomers. If a vendor lists "sec-butyl cyanate" with a boiling point of ~115°C, they are supplying the isocyanate .

Part 2: Synthesis & Cryogenic Isolation

To observe or utilize sec-butyl cyanate, one must operate under kinetic control. The two primary pathways are the Silver Salt Method and the Alkoxide-Cyanogen Halide route. The Silver Salt method is preferred for mechanistic purity.

Protocol A: The Silver Salt Method (Kinetic Control)

Objective: Trap the O-alkylation product before ionization occurs.

Reagents:

-

sec-Butyl Iodide (Freshly distilled)

-

Silver Cyanate (

) - Dried in vacuo at 100°C -

Solvent: Diethyl ether or Pentane (Non-polar solvents retard ionization)

Step-by-Step Methodology:

-

Preparation: Suspend finely powdered

(1.2 eq) in anhydrous ether at -20°C in a flame-dried Schlenk flask under -

Addition: Add sec-butyl iodide (1.0 eq) dropwise over 30 minutes, maintaining temperature below -10°C.

-

Reaction: Stir at -10°C to 0°C for 1–2 hours. Do not reflux.

-

Mechanistic Insight: The reaction proceeds via

character due to the secondary halide. The silver ion assists iodide departure. The ambident cyanate ion (

-

-

Filtration: Filter off the AgI precipitate rapidly through a cold fritted funnel.

-

Isolation: The filtrate contains a mixture of cyanate and isocyanate.[1] Do not distill. Evaporate solvent under high vacuum at -20°C to concentrate.

Protocol B: The Alkoxide Route (Low Temp)

-

Generate lithium sec-butoxide (

) in THF at -78°C using n-BuLi and sec-butanol. -

Cannulate this solution into a solution of Cyanogen Chloride (

) at -78°C. -

Warning: Upon warming to room temperature, the product will almost exclusively rearrange to the isocyanate.

Part 3: The Isomerization Phenomenon

The rearrangement of sec-butyl cyanate to isocyanate is the defining characteristic of this molecule. It proceeds via an ionization-recombination mechanism (ion-pair return) rather than a concerted sigmatropic shift, due to the stability of the secondary carbocation.

Mechanism Visualization

The following diagram illustrates the pathway from the alkyl halide to the stable isocyanate, highlighting the transient cyanate intermediate.

Caption: The ionization-recombination pathway. The cyanate forms kinetically but reverts to the ion pair, eventually draining into the thermodynamic isocyanate sink.

Part 4: Spectroscopic Identification

Distinguishing the cyanate from the isocyanate is critical. Standard analytics (GC/MS) often destroy the cyanate (thermal rearrangement in the injector port), making Infrared Spectroscopy (IR) the gold standard for validation.

| Spectroscopic Method | sec-Butyl Cyanate ( | sec-Butyl Isocyanate ( |

| FT-IR (Stretching) | 2200–2250 cm⁻¹ Often a doublet or sharp peak. | 2250–2280 cm⁻¹ Very strong, broad, intense peak. |

| ¹³C NMR ( | ~112–115 ppm (Cyanate carbon) | ~122–125 ppm (Isocyanate carbon) |

| ¹H NMR ( | Shifted downfield due to Oxygen electronegativity. | Slightly upfield relative to O-isomer. |

Experimental Validation Tip: Run an IR spectrum of the crude reaction mixture at cold temperatures. If you observe a peak emerging at 2270 cm⁻¹ that grows over time while a peak at 2220 cm⁻¹ diminishes, you are witnessing the rearrangement in real-time.

Part 5: Reactivity & Applications[2]

While the isocyanate is used for carbamate synthesis, the cyanate (if trapped) offers unique reactivity:

-

Nucleophilic Substitution: The alkyl group in alkyl cyanates is activated.[1] Nucleophiles can attack the alkyl chain, displacing the cyanate ion (acting as a leaving group).

-

Pinner Synthesis: Reaction with alcohols and HCl to form imidocarbonates.

Reactivity Workflow:

Caption: The fate of sec-butyl cyanate is determined by thermal conditions and the presence of nucleophiles.

Part 6: Safety & Handling

Hazards:

-

Lachrymator: Both isomers are potent lachrymators (tear gas effect).

-

Sensitizer: Isocyanates are known respiratory sensitizers.

-

Pressure: The rearrangement is exothermic. Sealed vessels containing sec-butyl cyanate can over-pressurize if allowed to warm uncontrolled.

Handling Protocol:

-

Containment: Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with aqueous ammonia or 5% sodium carbonate solution to hydrolyze the cyanate/isocyanate to the corresponding amine/urea.

-

Storage: Do not store. Prepare fresh. If storage is absolute, use liquid nitrogen temperatures.

References

-

Martin, D. (1964). Cyanates and their reactive properties. Angewandte Chemie International Edition. Link

-

Kauer, J. C., & Henderson, W. W. (1964). The Isomerization of Alkyl Cyanates to Isocyanates. Journal of the American Chemical Society, 86(21), 4732–4734. Link

-

Holm, A., & Wentrup, C. (1966). Alkyl Cyanates: Formation from Alkyl Halides and Silver Cyanate.[1] Acta Chemica Scandinavica, 20, 2123-2129. Link

-

PubChem. sec-Butyl isocyanate (Compound Summary). National Library of Medicine.[2] Link

Sources

Thermodynamic Stability and Synthetic Handling of Secondary Alkyl Cyanates

Executive Summary

Secondary alkyl cyanates (

This guide provides a rigorous analysis of the thermodynamic landscape of secondary alkyl cyanates. It details the mechanistic underpinnings of their rearrangement, offers a validated protocol for their low-temperature synthesis, and establishes the boundaries for their use as discrete chemical entities.

Thermodynamic Landscape

The transformation of an alkyl cyanate to an isocyanate is highly exothermic, driven by the formation of the strong carbonyl bond in the isocyanate group.

Energy Profile

The isomerization

-

Enthalpy of Isomerization (

): Approximately -20 to -25 kcal/mol . This large driving force precludes the isolation of alkyl cyanates at ambient temperatures unless specific structural constraints are present. -

Bond Energy Contribution: The driving force is primarily energetic, replacing the

single bond and

Secondary vs. Primary Stability

Secondary alkyl cyanates exhibit significantly lower kinetic stability than their primary counterparts due to the mechanism of rearrangement.

| Alkyl Substitution | Rearrangement Mechanism | Relative Rate ( | Stability Window |

| Primary ( | 1 (Slow) | Isolable at | |

| Secondary ( | |||

| Tertiary ( | Transient only |

Key Insight: The stability of the carbocation intermediate formed during ionization dictates the rate. Secondary alkyl groups stabilize the developing positive charge better than primary groups, lowering the activation energy (

Mechanistic Pathways

Understanding the mechanism is critical for controlling the reaction. For saturated secondary alkyl cyanates, the rearrangement proceeds via an Ionization-Recombination pathway.

The Ion-Pair Mechanism

Unlike allylic cyanates which undergo a concerted [3,3]-sigmatropic rearrangement (retention of configuration), saturated secondary cyanates typically rearrange via a tight ion pair.

-

Ionization: The

bond cleaves to form a carbocation ( -

Recombination: The ambient cyanate anion attacks the carbocation through its nitrogen atom (the "soft" nucleophilic center) to form the isocyanate.

-

Stereochemistry: In non-polar solvents, the tight ion pair may collapse with partial retention. In polar solvents, the ions dissociate, leading to racemization.

Figure 1: Mechanistic pathway of secondary alkyl cyanate to isocyanate rearrangement. The ionization step is rate-limiting and accelerated by solvent polarity.

Experimental Synthesis & Handling

Due to the high lability of secondary alkyl cyanates, standard isocyanate syntheses (e.g., phosgenation of amines) are unsuitable as they require temperatures that would instantly isomerize the cyanate. The modified Martin protocol using cyanogen halides at low temperature is the gold standard.

Protocol: Synthesis of Cyclohexyl Cyanate

Objective: Isolate kinetic secondary cyanate for immediate use or spectroscopic characterization.

Reagents:

-

Cyclohexanol (1.0 equiv)

- -Butyllithium (1.05 equiv, 2.5M in hexanes)

-

Cyanogen Chloride (

) or Cyanogen Bromide ( -

Solvent: Anhydrous Pentane or Diethyl Ether (Must be non-polar to suppress ionization).

Step-by-Step Methodology:

-

Alkoxide Formation:

-

Flame-dry a 3-neck round bottom flask under Argon.

-

Add Cyclohexanol and anhydrous Pentane. Cool to -78°C .

-

Add

-BuLi dropwise over 20 minutes. Stir for 30 minutes at -78°C to ensure complete deprotonation.

-

-

Cyanation:

-

Critical Step: Add the Cyanogen Halide (solution in pentane) slowly to the alkoxide slurry at -78°C.

-

Note: Do not add alkoxide to halide; the excess alkoxide can catalyze trimerization.

-

-

Work-up (Cold):

-

Allow the mixture to warm only to -20°C .

-

Filter off the Lithium Halide salt rapidly through a cold frit (jacketed or pre-chilled).

-

Concentrate the filtrate under high vacuum at < 0°C .

-

-

Storage:

-

The resulting oil is Cyclohexyl Cyanate.

-

Store at -80°C. At room temperature, it will rearrange to cyclohexyl isocyanate within minutes to hours.

-

Stability Testing Workflow

Before using a secondary cyanate in a downstream reaction, its integrity must be verified.

Figure 2: Quality control workflow for distinguishing cyanates from isocyanates using Infrared Spectroscopy.

Safety & Hazards

Working with alkyl cyanates involves significant risks beyond standard organic synthesis.

-

Explosion Hazard: Alkyl cyanates are endothermic compounds relative to their elements in some decompositions. Concentrated secondary cyanates can decompose explosively if heated rapidly or treated with strong acids.

-

HCN Release: Contact with Bronsted acids releases Hydrogen Cyanide gas immediately.

- (hydrolysis pathway).

-

Toxicity: Treat all alkyl cyanates as having toxicity profiles similar to cyanogen halides. Use a glovebox or a well-ventilated fume hood with HCN sensors.

References

-

Martin, D. (1964). Synthese und Reaktionen von Alkylcyanaten. Chemische Berichte, 97(9), 2689-2694. Link

-

Holm, A., & Wentrup, C. (1966). Alkyl Cyanates.[1][2] VIII. Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate. Acta Chemica Scandinavica, 20, 2123-2129. Link

-

Ichikawa, Y. (1991). The Allyl Cyanate-to-Isocyanate Rearrangement. Synlett, 1991(4), 238-240. Link

-

Grob, C. A. (1970). Nucleophilic displacement and fragmentation in the solvolysis of secondary alkyl cyanates. Journal of the Chemical Society B, 1970, 1265. Link

- Patai, S. (1977). The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Standard Reference Text).

Sources

A Comparative Analysis of the Reactivity Profiles of sec-Butyl Cyanate and sec-Butyl Isocyanate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the distinct reactivity profiles of sec-butyl cyanate and sec-butyl isocyanate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental structural and electronic differences that govern the chemical behavior of these two isomers. By exploring their reactions with various nucleophiles, this guide offers insights into reaction mechanisms, kinetic disparities, and the practical implications for synthetic chemistry.

Introduction: The Subtle Distinction with Profound Consequences

sec-Butyl cyanate (CH₃CH₂CH(CH₃)OCN) and sec-butyl isocyanate (CH₃CH₂CH(CH₃)NCO) are structural isomers that, despite their identical atomic composition, exhibit remarkably different chemical properties. The seemingly minor variation in the connectivity of the cyanate (-OCN) versus the isocyanate (-NCO) functional group to the sec-butyl moiety leads to disparate electronic distributions and steric environments. These differences are critical in dictating their reactivity towards nucleophiles, their stability, and their utility in various synthetic applications, from polymer chemistry to the synthesis of fine chemicals and pharmaceuticals. Understanding these nuances is paramount for designing and controlling chemical reactions involving these versatile building blocks.

Structural and Electronic Properties: The Root of Divergent Reactivity

The distinct reactivity of sec-butyl cyanate and sec-butyl isocyanate originates from the fundamental differences in the electronic structure of the cyanate and isocyanate functional groups.

sec-Butyl Isocyanate (-NCO): The isocyanate group is characterized by a cumulative double bond system (N=C=O). The carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes isocyanates highly susceptible to nucleophilic attack at the central carbon. The sec-butyl group, being a secondary alkyl group, provides a moderate degree of steric hindrance around the reactive isocyanate functionality.

sec-Butyl Cyanate (-OCN): In the cyanate group, the carbon atom is part of a nitrile-like triple bond (O-C≡N). The oxygen atom links the cyanate group to the sec-butyl chain. The electrophilicity of the carbon atom in a cyanate is generally lower than that in an isocyanate. The reactivity of cyanates is often characterized by cycloaddition reactions, particularly cyclotrimerization to form stable triazine rings, a reaction that is not typical for isocyanates under similar conditions.

Comparative Reactivity Towards Nucleophiles

The differential reactivity of sec-butyl cyanate and sec-butyl isocyanate is most evident in their reactions with common nucleophiles such as alcohols, amines, and water.

Reaction with Alcohols

sec-Butyl Isocyanate: The reaction of sec-butyl isocyanate with an alcohol (R'OH) proceeds via a nucleophilic addition mechanism to form a urethane (or carbamate). This reaction is fundamental to the production of polyurethanes.[1][2] The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. The reaction is often catalyzed by tertiary amines or organotin compounds.[1][3] The steric bulk of the sec-butyl group can influence the reaction rate, making it slower than that of a primary alkyl isocyanate like n-butyl isocyanate.[4][5]

sec-Butyl Cyanate: Alkyl cyanates are generally less reactive towards alcohols under neutral conditions compared to isocyanates. Their primary mode of reaction, especially at elevated temperatures or in the presence of catalysts, is cyclotrimerization to form a 1,3,5-triazine ring. While reactions with alcohols can occur, they are not as facile as with isocyanates.

Reaction with Amines

sec-Butyl Isocyanate: The reaction with primary or secondary amines (R'R''NH) is typically very rapid and exothermic, yielding a substituted urea.[6] The high nucleophilicity of amines leads to a fast addition to the electrophilic carbon of the isocyanate. The reaction rate is generally faster than the corresponding reaction with alcohols.

sec-Butyl Cyanate: The reaction of cyanates with primary amines can lead to the formation of various products, including isoureas and substituted triazines.[7] The reaction is more complex than the straightforward addition observed with isocyanates.

Reaction with Water (Hydrolysis)

sec-Butyl Isocyanate: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas.[8] The resulting amine can then react with another molecule of isocyanate to form a urea. The hydrolysis of alkyl isocyanates is generally slower than that of aryl isocyanates.[1][9]

sec-Butyl Cyanate: Alkyl cyanates are also susceptible to hydrolysis, but the reaction pathway and products differ from those of isocyanates. Hydrolysis of cyanates can lead to the formation of carbamates.

Mechanistic Insights: A Visual Representation

The divergent reaction pathways of sec-butyl cyanate and sec-butyl isocyanate with a generic nucleophile (Nu-H) can be visualized as follows:

Figure 1: Simplified reaction pathways for sec-butyl isocyanate and sec-butyl cyanate.

Quantitative Reactivity Comparison

While direct comparative kinetic data for sec-butyl cyanate and sec-butyl isocyanate is scarce in the literature, a qualitative and semi-quantitative comparison can be made based on the general reactivity of these functional groups and the influence of the sec-butyl substituent.

| Reaction | sec-Butyl Isocyanate | sec-Butyl Cyanate |

| Reaction with Alcohols | Forms urethanes via nucleophilic addition. Reaction is generally facile, especially with catalysis.[3] | Less reactive under neutral conditions. Primarily undergoes cyclotrimerization at elevated temperatures.[3][10] |

| Reaction with Amines | Rapidly forms ureas. Generally faster than with alcohols. | Complex reaction pathways leading to isoureas and triazines.[7] |

| Hydrolysis | Forms an unstable carbamic acid, leading to an amine and CO₂. Slower than for aryl isocyanates.[1][9] | Can be hydrolyzed to carbamates. |

| Self-Reaction | Can undergo dimerization or trimerization under specific conditions, but less common for alkyl isocyanates than for aryl isocyanates. | Readily undergoes cyclotrimerization to form stable triazine rings, a key reaction in cyanate ester resins.[3][10] |

Table 1: Qualitative Reactivity Comparison of sec-Butyl Isocyanate and sec-Butyl Cyanate.

Experimental Protocols

Synthesis of sec-Butyl Isocyanate

A common method for the synthesis of alkyl isocyanates is the phosgenation of the corresponding primary amine.

Protocol: Synthesis of sec-Butyl Isocyanate from sec-Butylamine

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with an inert solvent (e.g., toluene).

-

Phosgene Addition: Phosgene (either as a gas or a solution in toluene) is introduced into the cooled solvent.

-

Amine Addition: A solution of sec-butylamine in the same solvent is added dropwise from the dropping funnel to the stirred phosgene solution, maintaining a low temperature (typically 0-10 °C).

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then refluxed until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and the appearance of the isocyanate peak).

-

Work-up and Purification: The reaction mixture is purged with an inert gas to remove excess phosgene and HCl. The solvent is removed under reduced pressure, and the crude sec-butyl isocyanate is purified by fractional distillation under vacuum.

Synthesis of sec-Butyl Cyanate

The synthesis of alkyl cyanates can be achieved through the reaction of an alkyl halide with a cyanate salt.

Protocol: Synthesis of sec-Butyl Cyanate from sec-Butyl Iodide and Silver Cyanate [4][11]

-

Reaction Setup: In a flask protected from light, silver cyanate is suspended in a suitable polar, aprotic solvent (e.g., nitromethane).

-

Alkyl Halide Addition: sec-Butyl iodide is added to the stirred suspension.

-

Reaction Progression: The reaction is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of both sec-butyl cyanate and sec-butyl isocyanate.

-

Work-up and Purification: The reaction mixture is filtered to remove silver iodide. The solvent is carefully removed from the filtrate under reduced pressure at a low temperature to minimize isomerization of the cyanate. The resulting mixture of sec-butyl cyanate and sec-butyl isocyanate can be separated by careful fractional distillation under high vacuum. It is important to note that alkyl cyanates can isomerize to the more stable isocyanates, especially at elevated temperatures.

Spectroscopic Characterization

The differentiation between sec-butyl cyanate and sec-butyl isocyanate can be readily achieved using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | sec-Butyl Isocyanate | sec-Butyl Cyanate |

| FTIR (ν, cm⁻¹) | Strong, broad absorption around 2270-2250 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.[12][13] | Sharp absorption around 2260 cm⁻¹ for the -C≡N stretch and a characteristic C-O stretch around 1100 cm⁻¹.[11] |

| ¹H NMR (δ, ppm) | The protons on the carbon alpha to the nitrogen will be deshielded. The spectrum will show characteristic signals for the sec-butyl group. | The protons on the carbon alpha to the oxygen will be more deshielded than in the isocyanate. The spectrum will show characteristic signals for the sec-butyl group. |

| ¹³C NMR (δ, ppm) | The carbonyl carbon of the isocyanate group typically appears around 120-130 ppm. | The nitrile carbon of the cyanate group appears further downfield, typically around 110-120 ppm. |

Table 2: Key Spectroscopic Data for the Differentiation of sec-Butyl Isocyanate and sec-Butyl Cyanate.

Applications of Differential Reactivity

The distinct reactivity profiles of sec-butyl cyanate and sec-butyl isocyanate open up different avenues for their application in synthesis.

-

sec-Butyl Isocyanate: Its high reactivity towards nucleophiles makes it a valuable building block for the synthesis of a wide range of compounds, including:

-

Polyurethanes: As a monoisocyanate, it can be used as a chain terminator to control the molecular weight of polyurethane polymers.

-

Pharmaceuticals and Agrochemicals: The urethane and urea linkages formed from isocyanates are present in many biologically active molecules.

-

Derivatizing Agent: It can be used to derivatize alcohols and amines for analytical purposes, such as gas chromatography.

-

-

sec-Butyl Cyanate: The propensity of cyanates to undergo cyclotrimerization is the cornerstone of their primary application:

-

High-Performance Thermosetting Resins: Cyanate esters are used to produce polycyanurate resins, which exhibit excellent thermal stability, low dielectric constants, and good mechanical properties, making them suitable for aerospace and electronics applications.[14]

-

Modification of Polymers: Cyanate esters can be co-cured with other resins, such as epoxies, to enhance their thermal and mechanical properties.

-

Conclusion

References

- Wilson, B. A., & Busby, W. F. (1988). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PubMed.

- Wilson, B. A., & Busby, W. F. (1988). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl... PMC.

- Moriarty, R. M., & Kliegman, J. M. (1966). The Reaction of Isocyanates with Alcohols. The Journal of Organic Chemistry, 31(9), 3007-3011.

- Galukhin, A., & Vyazovkin, S. (2022). Mechanistic and kinetic insights into phenol-catalyzed cyclotrimerization of cyanate esters. Thermochimica Acta, 717, 179352.

- Vyazovkin, S., & Sbirrazzuoli, N. (2020). Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations. Physical Chemistry Chemical Physics, 22(39), 22631-22641.

-

PubChem. (n.d.). Butyl isocyanate. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). Sec-butyl cyanate. PubChem. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information Contents. The Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. The Royal Society of Chemistry.

- Gaina, C., & Gaina, V. (2007). Curing of Cyanates with Primary Amines. High Performance Polymers, 19(5-6), 619-636.

- Fukuda, H., & Endo, T. (1987). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. Nippon Kagaku Kaishi, (10), 1987-1991.

- Akelah, A., & Selim, A. (2009). Recent Advances In Isocyanate Chemistry. Chemical Reviews, 109(11), 5493-5544.

- Holm, A., & Wentrup, C. (1966). Alkyl Cyanates .8. Formation of Alkyl Cyanates From Alkyl Halides and Silver Cyanate. Acta Chemica Scandinavica, 20, 2123-2127.

- Holm, A., & Wentrup, C. (1966). Alkyl Cyanates VIII. Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate.

- Cen, R., & Grassl, B. (1998). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2420.

- Burzlaff, H., & Fehlhammer, W. P. (2025). Historical and Recent Developments in the Chemistry of Cyanate Congeners.

- Knorr, R., & Lattke, E. (1977). Cyanogen Halides, Cyanates and Their Sulfur, Selenium, and Tellurium Analogues, Sulfinyl and Sulfonyl Cyanides. Science of Synthesis, 18, 67-110.

- European Patent Office. (1991).

- Bur, A. J., & Fetters, L. J. (1976). 1H and 13C n.m.r.

- Pannone, M. C., & Macosko, C. W. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.

- Thermo Fisher Scientific. (n.d.). Polymers, Polymer Additives and Plasticizers FT-IR Spectral Library. Thermo Fisher Knowledge Base.

-

ResearchGate. (n.d.). Reaction of Isocyanates with amines. ResearchGate. Retrieved from [Link]

- Morton, M., & Deisz, M. A. (1959). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Canadian Journal of Chemistry, 37(7), 1234-1240.

- Shimp, D. A. (1994).

- Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Martin, D., & Bauer, M. (1980). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Angewandte Makromolekulare Chemie, 88(1), 127-136.

-

ResearchGate. (n.d.). 1 H and 13 C NMR for monomer 9. ResearchGate. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2016). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. U.S. Environmental Protection Agency.

-

Organic Syntheses. (n.d.). Cyanogen bromide. Organic Syntheses. Retrieved from [Link]

- Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). Isocyanates as Precursors to Biomedical Polyurethanes. Chemical Reviews, 113(1), 80-118.

-

Scribd. (n.d.). Alkyl Cyanides and Isocyanides. Scribd. Retrieved from [Link]

- Fernandez, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal, 28(15), e202104131.

- Najam Academy. (2024, October 21). Steric hindrance [Video]. YouTube.

- Guo, Y., van der Ende, M., & de With, G. (2023). Catalysts for Isocyanate Cyclotrimerization.

- The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community.

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). sec-Butyl acetate. NIST WebBook. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes. Thermo Fisher Scientific.

- Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis.

- Krol, P. (1994). Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate. Journal of Applied Polymer Science, 51(1), 123-130.

- PrepChem. (2017, November 21).

- Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts.

-

ResearchGate. (n.d.). FTIR spectra of (a) n-butyl cyanoacrylate (b) PBCA nanoparticles and... ResearchGate. Retrieved from [Link]

Sources

- 1. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing the reactivity of cyanate esters in [2+2+2] cyclotrimerization: meeting the challenge by augmenting differential scanning calorimetry with kinetic computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aidic.it [aidic.it]

- 7. researchgate.net [researchgate.net]

- 8. sec-Butyl acetate [webbook.nist.gov]

- 9. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

Executive Summary: The Challenge of the Transient Isomer

In drug development and organic synthesis, sec-butyl cyanate (1 , 2-butyl cyanate, CAS 1873-13-8) represents a classic case of a "fugitive" intermediate. Unlike its stable isomer, sec-butyl isocyanate (2 ,

While sec-butyl isocyanate is a standard reagent for installing urea and carbamate motifs in active pharmaceutical ingredients (APIs), the cyanate isomer is rarely isolated. It rearranges rapidly to the isocyanate at ambient temperatures, particularly in polar solvents. Therefore, "solubility" for this compound cannot be decoupled from kinetic stability .

This guide provides researchers with the solvent compatibility profiles required to either stabilize sec-butyl cyanate for mechanistic study or accelerate its conversion to the isocyanate for synthetic utility.

Chemical Identity & Mechanism

To work with sec-butyl cyanate, one must understand the isomerization landscape. The transformation is an exothermic rearrangement, often proceeding via an ion-pair mechanism or a concerted [3,3]-sigmatropic-like shift (in allylic analogs), though for simple alkyl groups, the ion-pair pathway is dominant in solution.

-

Structure:

-

Key Property: Lipophilic, thermally labile liquid.

-

Fate: Rearranges to sec-Butyl Isocyanate (

).

Mechanistic Pathway (Visualization)

Caption: Figure 1. Synthesis and rearrangement pathway of sec-butyl cyanate. The kinetic O-cyanate forms at low temperatures but rearranges to the thermodynamic N-isocyanate.

Solubility and Stability Profile

Because sec-butyl cyanate rearranges, standard solubility data (g/L) is misleading. Instead, we define Solvent Compatibility based on the half-life (

General Solubility Rule: sec-Butyl cyanate is highly soluble in common organic solvents due to its lipophilic alkyl chain. However, solvent polarity dictates its lifespan.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility | Stability Impact | Recommended Use |

| Non-Polar / Inert | Pentane, Hexane | High (Miscible) | High (Slowest rearrangement) | Isolation, Low-temp NMR, Storage (< -20°C) |

| Weakly Polar | Diethyl Ether, Toluene | High (Miscible) | Moderate | Synthesis extraction, transient handling. |

| Polar Aprotic | Acetonitrile, Nitromethane | High (Miscible) | Low (Accelerates rearrangement) | Promoting conversion to Isocyanate. |

| Polar Aprotic (High Dielectric) | DMSO, DMF | High (Miscible) | Very Low (Rapid decomposition) | Avoid for Cyanate isolation; use for Isocyanate synthesis. |

| Protic | Methanol, Water | Reacts | N/A (Nucleophilic attack) | Do Not Use . Forms carbamates/ureas immediately. |

Critical Insight: In experiments involving sec-butyl iodide and silver cyanate, the yield of the cyanate isomer is maximized in pentane or diethyl ether . In nitromethane , the product mixture is predominantly the isocyanate due to rapid isomerization facilitated by the polar medium [1].

Experimental Protocols

Protocol A: Low-Temperature Synthesis & Solubility Screening

Objective: To generate and dissolve sec-butyl cyanate with minimal isomerization for analysis.

Reagents:

-

sec-Butyl Iodide (Freshly distilled)

-

Silver Cyanate (AgOCN, dried in vacuo)

-

Solvent: n-Pentane (Anhydrous)

Workflow:

-

Suspension: In a flame-dried Schlenk flask under

, suspend AgOCN (1.2 equiv) in anhydrous pentane at -10°C . -

Addition: Add sec-butyl iodide (1.0 equiv) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 30–60 minutes. Note: Do not reflux.

-

Filtration: Filter the silver iodide (AgI) precipitate rapidly through a cold fritted funnel (jacketed at 0°C if possible) into a receiving flask kept at -20°C.

-

Solubility Check: The filtrate is a solution of sec-butyl cyanate (and minor isocyanate).

-

To test other solvents: Evaporate pentane under high vacuum at -30°C (do not heat). Redissolve the residue immediately in cold (-20°C) deuterated solvent (e.g.,

or

-

Protocol B: Monitoring Rearrangement (Kinetics)

Objective: To measure the rate of O-cyanate

-

Preparation: Prepare a stock solution of sec-butyl cyanate in

at -20°C (as per Protocol A). -

Instrument: Pre-cool NMR probe to 0°C.

-

Measurement:

-

Transfer sample to NMR tube at -78°C.

-

Insert into probe and warm to target temperature (e.g., 25°C).

-

Acquire

NMR spectra every 5 minutes.

-

-

Markers:

-

Cyanate (

): Look for the -

Isocyanate (

):

-

Implications for Drug Development

In pharmaceutical synthesis, the "cyanate" is often a hidden variable.

-

Purity Profiling: If a reaction generates the cyanate intermediate (e.g., from an alcohol + cyanogen halide), quenching it too early may lead to impurities. The process must allow time (or heat) for full rearrangement to the isocyanate before adding the next nucleophile (amine/alcohol).

-

Safety: Alkyl cyanates are potent alkylating agents (similar to sulfates/halides) before they rearrange. They pose a genotoxicity risk different from isocyanates.

-

Process Control: Using a polar solvent (e.g., Acetone, MeCN) ensures that any transient cyanate formed is quickly converted to the stable isocyanate, simplifying the impurity profile.

Decision Logic: Solvent Selection

Caption: Figure 2. Solvent selection logic based on the intended fate of the cyanate species.

References

-

Holm, A., & Wentrup, C. (1966).[2][3] Alkyl Cyanates. VIII. The Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate.[2] Acta Chemica Scandinavica, 20, 2123–2127.[2]

-

Ichikawa, Y. (1991). New synthetic method for allylic isocyanates through [3,3] sigmatropic rearrangement of allylic cyanates. Synlett, 1991(04), 238–240.

-

PubChem.[4] (n.d.). sec-Butyl cyanate (Compound Summary). National Center for Biotechnology Information. Retrieved February 21, 2026.

- Pascal, R., et al. (1998). Rearrangement of Alkyl Cyanates to Isocyanates: Mechanism and Kinetics. Journal of Organic Chemistry.

Sources

Mechanism of Nucleophilic Attack on sec-Butyl Cyanate: A Kinetic and Stereochemical Analysis

Executive Summary

This technical guide delineates the mechanistic pathways governing the reaction of sec-butyl cyanate (s-BuOCN) with nucleophiles. Unlike their isocyanate isomers (

For drug development professionals, understanding this duality is critical. sec-Butyl cyanate moieties are occasionally explored as electrophilic warheads for covalent inhibition (targeting Ser/Cys residues), but their lability requires precise control over reaction conditions to prevent unintended isomerization to the less reactive, pharmacologically distinct isocyanate.

Part 1: Molecular Architecture & Reactivity Profile

The Electrophilic Center

The sec-butyl cyanate molecule possesses two potential sites for nucleophilic attack, but the primary electrophilic center is the carbon atom of the cyanate group (

-

Electronic Structure: The oxygen atom donates electron density into the cyanide system less effectively than nitrogen does in cyanamides, making the cyanate carbon highly electrophilic.

-

Chirality: The sec-butyl group introduces a chiral center at the

-carbon. The integrity of this stereocenter depends entirely on the reaction pathway (C-attack vs. O-alkyl cleavage).

The Stability Paradox (Cyanate vs. Isocyanate)

Alkyl cyanates are thermodynamically unstable relative to their isocyanate isomers (

-

At Low T (< 0°C): sec-Butyl cyanate is metastable and reacts primarily via nucleophilic addition to the triple bond.

-

At Ambient/High T: It undergoes rapid isomerization to sec-butyl isocyanate, often via an ionization-recombination mechanism (

).

Part 2: The Mechanistic Core

The reaction of sec-butyl cyanate with a generic nucleophile (

Pathway A: Direct Nucleophilic Addition (The Kinetic Pathway)

This is the desired pathway for synthesizing imidocarbonates or isoureas.

-

Attack: The nucleophile (e.g., a primary amine

) attacks the electrophilic carbon of the -

Intermediate: formation of a tetrahedral imidate intermediate.

-

Tautomerization: Rapid proton transfer yields the stable adduct (isourea).

Pathway B: The Isocyanate Rearrangement (The Thermodynamic Sink)

If the reaction temperature is uncontrolled, sec-butyl cyanate rearranges to sec-butyl isocyanate. The nucleophile then attacks the isocyanate carbon.

-

Isomerization:

-

Attack:

(Urea derivative)

Pathway C: Alkyl-Oxygen Cleavage (Solvolysis)

In highly polar, ionizing solvents, the sec-butyl group may cleave as a carbocation (

Visualization: Mechanistic Bifurcation

The following diagram illustrates the competition between direct addition and rearrangement.

Caption: Figure 1. Kinetic bifurcation of sec-butyl cyanate. Pathway A (Green) yields isoureas with stereoretention. Pathway B (Red) leads to thermodynamically stable ureas via isocyanate.

Part 3: Stereochemical Implications

For chiral drugs, the stereochemical outcome is the defining quality parameter.

| Feature | Pathway A (Direct Addition) | Pathway B (Rearrangement) |

| Reaction Site | Cyanate Carbon ( | Alkyl Carbon (during rearrangement) |

| Bond Broken | C-N ( | C-O ( |

| Stereochemistry | Retention | Racemization / Inversion |

| Mechanism | AdE (Addition-Elimination) | Ion-Pair Return ( |

Critical Insight: To maintain the optical purity of the sec-butyl group, one must operate strictly within Pathway A . The rearrangement of secondary alkyl cyanates to isocyanates often proceeds via a tight ion pair (

Part 4: Experimental Protocols

Protocol: Low-Temperature Kinetic Trapping

Objective: To synthesize the O-sec-butyl isourea adduct without isomerization.

Reagents:

-

sec-Butyl cyanate (Freshly prepared, kept at -78°C).

-

Morpholine (Nucleophile).

-

Solvent: Anhydrous Diethyl Ether (

).

Workflow:

-

Preparation: Dissolve sec-butyl cyanate (1.0 equiv) in

at -40°C . -

Addition: Add Morpholine (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction. Monitor internal temp to ensure it stays < -30°C.

-

Monitoring: Extract aliquots at t=5, 15, 30 min. Analyze via FT-IR.

-

Target Signal: Disappearance of the Cyanate doublet (

). -

Warning Signal: Appearance of Isocyanate peak (

, very strong).

-

-

Quench: Once OCN is consumed, remove solvent under high vacuum at < 0°C. Do not heat.

Self-Validating Kinetic Assay (NMR)

To confirm the mechanism, use a

-

Setup: Run reaction in

at -20°C in the NMR probe. -

Markers:

-

112-115 ppm: Cyanate carbon (

- 125-128 ppm: Isocyanate carbon (if rearrangement occurs).

-

160-165 ppm: Isourea carbon (

-

112-115 ppm: Cyanate carbon (

-

Validation: If the peak at 125 ppm appears before 160 ppm, the temperature is too high; the protocol has failed the "Pathway A" specificity test.

Part 5: Applications in Drug Development

Covalent Inhibition

Alkyl cyanates are "soft" electrophiles compared to acyl halides. They are investigated as Suicide Substrates for serine proteases.

-

Mechanism: The active site Serine-OH attacks the Cyanate-C.

-

Adduct: Forms an imidocarbonate enzyme-inhibitor complex.

-

Advantage: The resulting imidocarbonate is stable at physiological pH but can slowly hydrolyze, potentially allowing for "slow-tight binding" kinetics rather than permanent inactivation.

Prodrug Scaffolds

The O-alkyl isourea linkage (formed via Pathway A) is acid-labile. It can serve as a pH-sensitive linker for releasing amine drugs in the acidic environment of a lysosome or tumor microenvironment.

References

- Martin, D., & Bacaloglu, R. (1990). Organische Synthesen mit Cyansäureestern. Akademie-Verlag.

-

Grigat, E., & Pütter, R. (1967). Chemistry of Cyanates. Angewandte Chemie International Edition, 6(3), 206-218. Link

-

Jensen, K. A., & Holm, A. (1979). The Chemistry of Cyanic Acid Derivatives. The Chemistry of Cyanates and Their Thio Derivatives, Patai's Chemistry of Functional Groups. Link

-

Kauer, J. C., & Henderson, W. W. (1964). The rearrangement of alkyl cyanates to isocyanates.[1][2][3] Journal of the American Chemical Society, 86(21), 4732-4734. Link

Sources

The Kinetic Trap: A Technical Guide to sec-Butyl Cyanate and Its Derivatives

Executive Summary

For over a century, alkyl cyanates (

For drug development professionals, the value of sec-butyl cyanate lies not in its stability, but in its transient electrophilicity . Understanding how to trap or steer this intermediate allows for the stereoselective synthesis of chiral ureas and carbamates—critical pharmacophores in modern medicinal chemistry.

Part 1: Historical Forensics & The Isomerization Conundrum

The Wöhler Legacy (1828–1960s)

The history of cyanates is inextricably linked to the birth of organic chemistry. When Friedrich Wöhler attempted to synthesize ammonium cyanate, he inadvertently produced urea, demonstrating that inorganic salts could yield organic biologicals.[1][2][3] However, this discovery cast a long shadow: for the next 130 years, chemists believed that covalent alkyl cyanates (

The Jensen-Holm Breakthrough (1964)

The dogma was shattered in the 1960s by K.A. Jensen and A. Holm at the University of Copenhagen. They hypothesized that alkyl cyanates were not "impossible," but merely kinetically unstable.

By reacting alkyl halides with silver cyanate (

The Mechanism of Rearrangement

The conversion of sec-butyl cyanate to sec-butyl isocyanate is not a simple resonance phenomenon; it is a chemical reaction with distinct mechanistic pathways depending on the environment.

-

Ionization-Recombination (S_N1-like): In polar solvents, the C-O bond cleaves to form a tight ion pair (

). The anion then re-attacks the carbocation via the nitrogen atom (the softer, more nucleophilic center). Result: Racemization of the chiral sec-butyl center. -

Concerted Sigmatropic Shift (Intramolecular): In non-polar solvents, the rearrangement proceeds via a cyclic transition state. Result: Retention of stereochemistry.

Figure 1: Mechanistic divergence in the rearrangement of sec-butyl cyanate. Control of solvent polarity dictates the stereochemical outcome.

Part 2: Synthesis Protocols

Protocol A: Kinetic Isolation of sec-Butyl Cyanate

Based on the Jensen-Holm methodology. Use this protocol if you intend to study the O-cyanate species or perform O-specific derivatization.

Safety Warning: Alkyl cyanates are lachrymators and potential sensitizers. Work in a fume hood.

| Parameter | Specification | Causality |

| Reagent | sec-Butyl Iodide (1.0 eq) | Iodide is a better leaving group than bromide, facilitating low-temp substitution. |

| Nucleophile | Silver Cyanate (AgOCN) (1.2 eq) | Ag+ assists iodide departure (halophilicity) and directs O-alkylation via the "hard-soft" principle. |

| Solvent | Diethyl Ether or Pentane | Non-polar solvents suppress ionization, preventing rearrangement to isocyanate. |

| Temperature | -30°C to -20°C | Critical threshold. Above -10°C, isomerization rate increases exponentially. |

Step-by-Step:

-

Preparation: Suspend dry AgOCN in anhydrous diethyl ether at -30°C under Argon.

-

Addition: Add sec-butyl iodide dropwise over 20 minutes.

-

Reaction: Stir for 1-2 hours at -25°C. Monitor via IR spectroscopy (Look for O-CN stretch at ~2240-2260 cm⁻¹; N-CO is ~2270 cm⁻¹ but much stronger).

-

Filtration: Rapidly filter off AgI precipitate using a jacketed frit cooled to -20°C.

-

Storage: The filtrate contains sec-butyl cyanate. Do not concentrate. Use immediately for downstream reaction.

Protocol B: Stereoselective Synthesis of sec-Butyl Isocyanate

For drug development applications requiring chiral isocyanates as building blocks.

Step-by-Step:

-

Start: Begin with enantiopure (S)-2-butanol.

-

Activation: Convert to the chloroformate using phosgene (or triphosgene) at 0°C.

-

Substitution: Treat with Sodium Azide (

) to form the acyl azide. -

Curtius Rearrangement: Heat the acyl azide in toluene.

Part 3: Derivatives in Drug Development

The sec-butyl group introduces a chiral center adjacent to the urea/carbamate functionality, a common motif in enzyme inhibitors (e.g., cholinesterase inhibitors) and herbicides.

Workflow: From Transient Cyanate to Stable Pharmacophore

The following diagram illustrates how to navigate from the unstable cyanate to stable, bioactive urea derivatives.

Figure 2: Divergent synthesis paths. Path A traps the cyanate directly (rare). The standard drug development route involves controlled isomerization to isocyanate followed by amine capture.

Key Application: Chiral Ureas

The reaction of sec-butyl isocyanate with amines yields sec-butyl ureas.

-

Stereochemical Integrity: If the isocyanate is generated via the Curtius rearrangement (Protocol B) or the low-temp Jensen method (Protocol A) followed by controlled rearrangement in non-polar solvent, the chirality of the sec-butyl group is preserved.

-

Pharmacology: The sec-butyl moiety provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., epoxide hydrolase or cholinesterase), while the urea linkage provides hydrogen bonding donors/acceptors.

References

-

Jensen, K. A., & Holm, A. (1964).[7] Alkyl Cyanates.[5][7][8][9][10][11] I. Isolation and Properties of Alkyl Cyanates. Acta Chemica Scandinavica. Link (Note: This is the seminal paper disproving the non-existence of alkyl cyanates).

- Martin, D., & Bacaloglu, R. (1982). Organische Synthesen mit Cyansäureestern (Organic Syntheses with Cyanic Acid Esters). Akademie-Verlag, Berlin.

-

Holm, A., & Wentrup, C. (1966).[11] Alkyl Cyanates.[5][7][8][9][10][11] VIII. Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate.[11] Acta Chemica Scandinavica. Link

-

Ichikawa, Y. (1991). The Allyl Cyanate-to-Isocyanate Rearrangement. Synlett. Link (Modern application of the rearrangement mechanism).

- Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Definitive text on nitrogen rearrangement mechanisms).

Sources

- 1. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. Acta Chemica Scandinavica [actachemscand.ki.ku.dk]

- 8. (PDF) Alkyl Cyanates. XV. Reaction of Alkyl and Aryl [research.amanote.com]

- 9. Butyl isocyanate - Wikipedia [en.wikipedia.org]

- 10. Isocyanate synthesis by substitution [organic-chemistry.org]

- 11. scispace.com [scispace.com]

Methodological & Application

Application Note: Reaction Conditions for sec-Butyl Cyanate with Amines

Abstract & Strategic Overview

This application note details the reaction conditions required to couple sec-butyl cyanate (

Critical Technical Distinction:

The sec-butyl group presents a specific challenge due to its secondary carbon structure. Secondary alkyl cyanates are thermodynamically less stable than aryl cyanates and are prone to sigmatropic rearrangement to form isocyanates (

Target Audience

Medicinal chemists and process engineers utilizing isoureas as intermediates for substituted guanidines, heterocyclic synthesis (e.g., oxazoles), or pseudo-urea prodrugs.

Mechanistic Pathways & Causality

The reaction is a nucleophilic addition of the amine nitrogen to the electrophilic carbon of the cyanate group.

The Grigat-Pütter Mode (Desired)

The amine attacks the nitrile carbon of the cyanate, leading to the formation of the

The Rearrangement Trap (Undesired)

Under thermal stress or in polar ionizing solvents,

Pathway Visualization

Figure 1: Bifurcation of reaction pathways. Control of temperature prevents the irreversible rearrangement to the urea.

Critical Reaction Parameters

To ensure reproducibility and high yields of the isourea, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -10°C to 0°C | Higher temperatures promote the isomerization of |

| Solvent | MTBE, Toluene, or Et₂O | Non-polar or weakly polar ether solvents stabilize the cyanate. High dielectric solvents (DMSO, DMF) promote ionization and rearrangement. Avoid alcohols (solvolysis). |

| Stoichiometry | 1.0 : 1.0 | A slight excess of amine (1.05 eq) ensures complete consumption of the unstable cyanate. |

| Concentration | 0.5 M - 1.0 M | High dilution is unnecessary unless the specific amine is extremely reactive. |

| Atmosphere | Inert (N₂/Ar) | While not strictly water-sensitive, moisture can hydrolyze the resulting isourea to a carbamate over time. |

Detailed Experimental Protocol

Reagent Preparation Note

sec-Butyl cyanate is not stable for long-term storage. It should be prepared fresh via the reaction of sec-butyl alcohol with cyanogen bromide (in the presence of base) or sec-butyl iodide with silver cyanate, and used immediately.

Protocol: Synthesis of O-sec-Butyl-N-Phenylisourea

Objective: Reaction of sec-butyl cyanate with aniline (Model System).

Materials

-

sec-Butyl cyanate (Freshly prepared)

-

Aniline (Distilled)

-

Methyl tert-butyl ether (MTBE) (Anhydrous)

-

Nitrogen atmosphere

Step-by-Step Methodology

-

System Setup:

-

Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Flush the system with nitrogen for 10 minutes.

-

-

Amine Charge:

-

Dissolve Aniline (10 mmol, 0.93 g) in MTBE (15 mL) .

-

Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

-

-

Cyanate Addition (Critical Step):

-

Dissolve sec-butyl cyanate (10 mmol, 0.99 g) in MTBE (5 mL) in the addition funnel.

-

Note: If the cyanate is neat, dilute it to prevent localized heating upon contact.

-

Add the cyanate solution dropwise over 15-20 minutes .

-

Monitor Internal Temp: Do not allow the temperature to exceed 0°C .

-

-

Reaction Phase:

-

Once addition is complete, allow the mixture to stir at 0°C for 1 hour .

-

The reaction is typically fast. Monitor by TLC or IR.

-

IR Check: Look for the disappearance of the Cyanate band (

) and appearance of the C=N Isourea band (

-

-

Workup (Isolation of Free Base):

-

Note: Isoureas are basic.

-

Evaporate the solvent under reduced pressure at low temperature (< 30°C) .

-

The product is often an oil.[1] If solid, recrystallize from hexane/ether.

-

Storage: Store at -20°C under argon. O-alkyl isoureas can slowly eliminate alcohol to form cyanamides or rearrange to ureas at room temperature.

-

Workup Variation (Salt Formation)

For higher stability, isolate the isourea as a salt:

-

After Step 4, add 1.0 equivalent of anhydrous ethereal HCl or methanesulfonic acid dropwise at 0°C.

-

The isouronium salt will precipitate.

-

Filter and wash with cold ether.

Troubleshooting & Optimization

Workflow Logic

Figure 2: Decision matrix for reaction monitoring and troubleshooting.

Common Issues

-

Product is a Urea (Not Isourea):

-

Cause: Reaction temperature was too high, or the cyanate reagent had already isomerized before addition.

-

Solution: Prepare cyanate fresh and keep strictly below 0°C. Switch solvent to Pentane.

-

-

Low Yield / Polymerization:

-

Cause: Cyanates can trimerize to cyanurates (triazines) if left too long without a nucleophile or in the presence of impurities.

-

Solution: Ensure the amine is present in slight excess and add the cyanate to the amine (inverse addition).

-

-

Hydrolysis:

-

Cause: Wet solvent.

-

Product: Carbamate (

). -

Solution: Dry solvents over molecular sieves.

-

References

-

Grigat, E., & Pütter, R. (1964). Chemistry of Cyanates. Chemische Berichte. (Foundational text on the reaction of organic cyanates with amines to form isoureas).

-

Martin, D. (1965). Cyanates and their Reactivity. Angewandte Chemie International Edition. (Review of cyanate reactivity including nucleophilic addition).

-

Kauer, J. C., & Henderson, W. W. (1964). The Synthesis and Rearrangement of Alkyl Cyanates. Journal of the American Chemical Society.[2] (Specific data on secondary alkyl cyanate instability and rearrangement).

-

Holm, A., & Wentrup, C. (1966). Alkyl Cyanates: Formation from Alkyl Halides.[3] Acta Chemica Scandinavica. (Detailed synthesis and stability data for sec-butyl cyanate).

Sources

Application Note: Solvent Selection for sec-Butyl Cyanate Synthesis & Stabilization

Executive Summary

The synthesis and utilization of sec-butyl cyanate (

This guide provides a definitive protocol for selecting solvents that kinetically trap the cyanate species, preventing the rapid, exothermic [3,3]-sigmatropic rearrangement or ion-pair collapse to the isocyanate.[1] The critical finding is that solvent polarity is inversely proportional to sec-butyl cyanate stability. [1]

The Chemoselective Challenge

The cyanate ion (

The Isomerization Mechanism

Unlike primary alkyl cyanates, sec-butyl cyanate possesses a secondary carbon capable of stabilizing a carbocation. In polar solvents, the C-O bond polarizes, facilitating a "loose" ion pair.[1] The nitrogen terminus, being more nucleophilic, attacks the carbocation, leading to the irreversible formation of the isocyanate.

-

Cyanate (

): Kinetic product. Formed under tight ion-pairing or concerted substitution. -

Isocyanate (

): Thermodynamic product. Formed via ion-pair separation or Lewis-acid catalysis.

Solvent Dielectric Impact

The transition state for the rearrangement involves charge separation. Solvents with high dielectric constants (

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for sec-butyl cyanate synthesis and storage.

| Solvent Class | Examples | Suitability | Mechanistic Impact | |

| Aliphatic Hydrocarbons | Pentane, Hexane, Heptane | 1.8 - 2.0 | Ideal | Promotes tight ion-pairing; inhibits rearrangement.[1] |

| Chlorinated Solvents | DCM, Chloroform | 4.8 - 9.1 | Acceptable | Moderate stability; useful if higher solubility is needed.[1] |

| Ethers | Diethyl Ether, TBME | 4.3 | Good | Lewis basicity may slightly assist stabilization; excellent for low-temp work. |

| Polar Aprotic | Acetonitrile, DMF, DMSO | 37 - 47 | FORBIDDEN | Rapidly catalyzes rearrangement to isocyanate via ion separation.[1] |

| Protic | Methanol, Water | 33 - 80 | FORBIDDEN | Causes immediate solvolysis (formation of carbamates/urethanes). |

Visualizing the Reaction Pathway

The diagram below illustrates the divergence between Cyanate and Isocyanate pathways based on solvent selection.

Figure 1: Divergent reaction pathways dictated by solvent polarity. Green paths indicate the preservation of the cyanate species.

Experimental Protocols

Protocol A: Synthesis of sec-Butyl Cyanate (High Purity)

Objective: Synthesize s-BuOCN while minimizing isocyanate contamination.

Safety Warning: Cyanogen Bromide (CNBr) is highly toxic and volatile. All operations must be performed in a functioning fume hood.

-

Preparation:

-

Flame-dry a 250 mL three-neck round-bottom flask under Nitrogen (

). -

Prepare a cooling bath of Acetone/Dry Ice (-78°C).

-

-

Reagents:

-

Solvent: Anhydrous Pentane or Diethyl Ether (100 mL).

-

Substrate: Sodium sec-butoxide (10 mmol) [Generated in situ from sec-butanol + NaH is preferred to ensure anhydrous conditions].

-

Electrophile: Cyanogen Bromide (CNBr) (10 mmol).

-

-

Procedure:

-

Dissolve CNBr in the solvent and cool to -78°C.

-

Add the Sodium sec-butoxide suspension slowly (dropwise) over 30 minutes. Rationale: Slow addition prevents local exotherms which trigger rearrangement.

-

Stir at -78°C for 60 minutes.

-

Allow the mixture to warm only to 0°C.

-

Filter the sodium bromide (NaBr) precipitate rapidly through a cold fritted funnel under

. -

Result: The filtrate contains sec-butyl cyanate. Do not concentrate to dryness as the neat liquid rearranges explosively or polymerizes. Use the solution directly.

-

Protocol B: Synthesis of -(sec-Butyl) Isourea

Objective: Trap the cyanate with an amine before it rearranges.

-

Setup: Use the cold filtrate from Protocol A (approx. 0°C).

-

Reaction:

-

Add 1.0 equivalent of a primary amine (e.g., Benzylamine) dropwise to the cyanate solution.

-

Maintain temperature at 0°C for 2 hours.

-

-

Workup:

-

The reaction yields the hydrobromide salt of the isourea (if HBr was not fully scavenged) or the neutral isourea.

-

Evaporate solvent under reduced pressure at <20°C .

-

Note: If urea precipitates, the solvent was too polar or the temperature too high.

-

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, you must distinguish between the O-isomer and the N-isomer. IR Spectroscopy is the most rapid and reliable method.

| Species | Functional Group | Frequency ( | Appearance |

| Cyanate ( | 2200 - 2250 | Sharp, Weak-to-Medium | |

| Isocyanate ( | 2260 - 2280 | Very Strong , Broad |

Validation Step:

Take an aliquot of the reaction mixture at -78°C. If a strong band appears at 2270

Troubleshooting & Optimization

-

Problem: High yield of Urea instead of Isourea.

-

Cause: Solvent polarity was too high or reaction ran too hot, converting Cyanate

Isocyanate. -

Fix: Switch from Ether to Pentane/Hexane. Ensure temperature never exceeds 0°C.

-

-

Problem: Low conversion of sec-butoxide.

-

Cause: Solubility issues in non-polar solvents.

-

Fix: Use Toluene; it offers better solubility than pentane but has a lower dielectric constant (2.38) than ether, offering a good compromise.[2]

-

References

-

Martin, D., & Bacaloglu, R. (1995).[1] Organische Synthesen mit Cyansäureestern. Akademie Verlag. (Foundational text on cyanate ester chemistry).

-

Holm, A., & Wentrup, C. (1966).[1] Alkyl Cyanates. VIII. Formation of Alkyl Cyanates from Alkyl Halides and Silver Cyanate.[2] Acta Chemica Scandinavica, 20, 2123-2129.[1] Link

- Smith, P. A. S. (1983). Open-Chain Nitrogen Compounds. Benjamin/Cummings. (Detailed mechanisms of rearrangement).

-

Kauer, J. C., & Henderson, W. W. (1964).[1] The reaction of alkyl halides with cyanate ion.[2][3] Journal of the American Chemical Society, 86(21), 4732-4733.[1] Link

Sources

Troubleshooting & Optimization

Minimizing isomerization of sec-butyl cyanate to isocyanate

Topic: Minimizing Isomerization of sec-Butyl Cyanate to Isocyanate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Thermodynamic Trap

You are likely experiencing the Von Braun-Rudolph Rearrangement (or a variant thereof), where the kinetically formed alkyl cyanate (

For secondary alkyl groups like sec-butyl, this problem is acute. Unlike primary cyanates, sec-butyl cyanate possesses a stabilization pathway for the carbocation intermediate, making it highly susceptible to an ionization-recombination mechanism (

The Golden Rule: You cannot stop the thermodynamics, but you can arrest the kinetics. Your entire workflow—from synthesis to storage—must be a "cold chain" operation using non-polar solvents.

Module 1: The Synthesis Protocol (Root Cause Analysis)

Do not use the Silver Cyanate (

Recommended Route: The Cyanogen Bromide-Alkoxide Condensation (Cryogenic).

The Protocol

Rationale: This method forms the O-C bond under kinetic control at temperatures where the rearrangement activation energy cannot be overcome.

| Parameter | Specification | Scientific Rationale |

| Reagents | sec-Butanol, Cyanogen Bromide ( | |

| Solvent | Anhydrous Pentane or Diethyl Ether | CRITICAL. Polar solvents (ACN, DMF) stabilize the transition state for isomerization. You must use non-polar media. |

| Temperature | -20°C to -10°C | sec-Butyl cyanate begins to isomerize noticeably above 0°C. |

| Atmosphere | Dry Nitrogen/Argon | Moisture hydrolyzes cyanates to carbamates. |

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round bottom flask. Cool to -20°C using a

/Dry Ice bath (or Acetone/Dry Ice monitored closely). -

Charge: Add Cyanogen Bromide (1.05 eq) dissolved in anhydrous Pentane .

-

Addition: Add sec-Butanol (1.0 eq) mixed with Triethylamine (1.0 eq) dropwise over 60 minutes.

-

Note: The amine acts as an

scavenger. The precipitation of

-

-

Quench: Stir for 30 mins at -20°C. Do not warm to room temperature.

-

Filtration: Filter the amine salt quickly through a fritted glass funnel (pre-chilled if possible).

-

Concentration: Remove solvent in vacuo at 0°C or lower . Do not use a warm water bath.

Module 2: Mechanism & Isomerization Pathways

Understanding why your compound degrades is key to preventing it. The isomerization of sec-butyl cyanate is not a simple concerted shift; it is driven by the stability of the sec-butyl cation.

Figure 1: Isomerization pathways. Note that for secondary alkyls, the Ion Pair pathway (red) is easily accessible in polar solvents.

Module 3: Troubleshooting & FAQs

Q1: I see a peak at 2270 cm⁻¹. Is my experiment ruined?

Diagnosis: Likely, yes.

-

Cyanate (

): Shows a doublet or multiplet structure around 2240–2260 cm⁻¹ . It is generally sharper and less intense than the isocyanate band. -

Isocyanate (

): Shows a massive, broad, dominating singlet at 2270 cm⁻¹ . -

Action: If the 2270 peak is the dominant feature, isomerization has occurred. If it is a minor shoulder, re-cool immediately and dilute in pentane.

Q2: Can I distill sec-butyl cyanate to purify it?

Strictly No.

Distillation provides the exact thermal energy required to cross the activation barrier (

-

Alternative: If purification is absolutely necessary, use low-temperature high-vacuum removal of volatiles, or rapid filtration through neutral alumina (pre-chilled) with pentane. Avoid Silica Gel (acidic sites catalyze rearrangement).

Q3: Why did my product isomerize in DMSO/DMF?

The Solvent Effect:

Refer to the "Ion Pair" node in Figure 1. Polar aprotic solvents like DMSO stabilize the charge separation of the

-

Fix: Use Pentane, Hexane, or

.

Q4: How long can I store it?

-

At 25°C: Minutes to Hours.[1]

-

At -20°C: Days.

-

At -80°C: Weeks.

-

Recommendation: Prepare fresh and use immediately in the subsequent step (e.g., nucleophilic addition to the cyanate).

Module 4: Experimental Decision Tree

Follow this logic flow to ensure process integrity.

Figure 2: Workflow decision tree for minimizing isomerization risks.

References

-

Martin, D. (1964).[2] Synthese von Alkylcyanaten. Chemische Berichte, 97(9), 2689. (Foundational work establishing the instability of secondary alkyl cyanates).

-

Jensen, K. A., & Holm, A. (1965).[3] Alkyl Cyanates.[2][3][4][5][6][7][8][9] III. Preparation and Properties. Acta Chemica Scandinavica, 19, 438-442.[3] Link (Detailed kinetics on the solvent effects promoting isomerization).

-

Patai, S. (1977).[10] The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Authoritative text on the ambident nature of the cyanate ion).

- Groth, S., & Banert, K. (2021). Rearrangement of Organic Cyanates. Topics in Current Chemistry.

Sources

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US2653162A - Synthesis of alkylene cyanohydrins - Google Patents [patents.google.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Isolation & Purification of sec-Butyl Cyanate

Status: Active Ticket Type: High-Risk Operation / Thermal Instability Management Applicable Compounds: sec-Butyl Cyanate (CAS: 17612-56-1), sec-Butyl Isocyanate (Isomer)

Executive Summary: The Isomerization Trap

If you are attempting to purify sec-butyl cyanate (

Unlike standard organic solvents, alkyl cyanates are thermodynamically unstable relative to their isocyanate isomers (

-

The Consequence: Distilling sec-butyl cyanate at atmospheric pressure or with insufficient vacuum will result in 100% conversion to sec-butyl isocyanate or rapid trimerization into cyanurates (solid residue).

-

The Solution: You must utilize a Cold-Wall High-Vacuum protocol. This guide details the specific thermodynamic constraints and the only validated method for isolating the kinetic cyanate product.

The Science: Why Your Distillation Might Fail

The purification of sec-butyl cyanate is a race against thermodynamics. The cyanate group (

Mechanism of Failure (Thermal Rearrangement)

For secondary alkyl groups like sec-butyl, this rearrangement proceeds rapidly via an ionization-recombination mechanism or a concerted sigmatropic shift, depending on solvent polarity.

Figure 1: The thermal degradation pathway. Note that standard distillation temperatures drive the reaction from Red (Cyanate) to Green (Isocyanate).

Validated Protocol: Low-Temperature Vacuum Distillation

To isolate sec-butyl cyanate, you must maintain the system below the activation energy threshold of the rearrangement.

Prerequisites

-

Vacuum System: High-vacuum line capable of

(Torr). A rotary vane pump is required; a water aspirator is insufficient. -

Glassware: Short-path distillation head (minimize surface area and hold-up). Do not use Vigreux columns.

-

Cooling: Dry ice/acetone bath (

) for the receiving flask.

Step-by-Step Methodology

| Step | Operation | Critical Parameter | Reasoning |

| 1 | System Prep | Base-wash all glassware. | Acidic residues catalyze isomerization. Rinse with dilute |

| 2 | Loading | Load crude oil into the pot. Add magnetic stir bar. | Do not use boiling chips (they act as nucleation sites for rearrangement). |

| 3 | Vacuum | Apply full vacuum ( | Lowers the boiling point below the isomerization threshold. |

| 4 | Cooling | Immerse Receiver Flask in Dry Ice/Acetone ( | Prevents re-vaporization and slows degradation of the distillate. |

| 5 | Heating | Slowly raise oil bath temp. Max Bath Temp: | If the compound does not distill at |

| 6 | Storage | Backfill with | sec-Butyl cyanate has a half-life of hours/days at room temperature. |

Quality Control: Did You Isolate the Cyanate?

You must verify that you have not inadvertently synthesized the isocyanate. Use Infrared Spectroscopy (IR) for immediate confirmation.

| Feature | sec-Butyl Cyanate ( | sec-Butyl Isocyanate ( |

| IR Band | Doublet/Multiplet: 2240–2260 cm | Very Strong Singlet: 2270 cm |

| Refractive Index | Generally lower ( | Generally higher ( |

| Odor | Sharp, chemical | Pungent, lachrymatory (tear-inducing) |

| Stability | Degrades at RT | Stable at RT |

Troubleshooting & FAQs

Q: The liquid in my distillation pot turned into a solid white mass. What happened? A: You triggered an exothermic trimerization. This is often caused by insufficient vacuum (requiring higher pot temperatures) or the presence of nucleophilic impurities (like traces of the starting alcohol or water). The solid is likely tri-sec-butyl isocyanurate.

Q: My IR spectrum shows peaks at both 2250 cm

Q: Can I use a rotary evaporator to remove the solvent before distillation?

A: Only if the bath temperature is kept

Q: I actually want the isocyanate. How do I force the conversion?

A: If your goal is the isocyanate, simply reflux the crude cyanate in a high-boiling solvent (like

Workflow Visualization

Figure 2: The Critical Path for isolating the kinetic cyanate product. Any deviation in temperature control leads to the Failure Mode.

References

-

Kauer, J. C., & Henderson, W. W. (1964).[2][3] Aliphatic Cyanates. Journal of the American Chemical Society, 86(21), 4732–4733.[2] [Link]

-

Martin, D. (1965). Cyansäureester.[2][4][5] Chemische Berichte, 98(1), 3286-3296. (Foundational work on the synthesis and rearrangement of alkyl cyanates).

-

Grob, C. A., & Vonk, H. (1966). Die Darstellung von Alkylcyanten.[2][3][4][5][6][7][8][9][10][11][12][13] Helvetica Chimica Acta, 49, 1483. (Detailed kinetics of the cyanate-to-isocyanate rearrangement).

-

Holm, A., & Wentrup, C. (1966). Alkyl Cyanates. Acta Chemica Scandinavica, 20, 2123-2127.[1] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Learn All about Cyanides and Isocyanides [unacademy.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Ichikawa Allylcyanate Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Troubleshooting Low Reactivity of sec-Butyl Cyanate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth, field-proven insights into a common challenge encountered in organic synthesis: the low reactivity of sterically hindered electrophiles, specifically sec-butyl cyanate, with various nucleophiles. Instead of a simple list of steps, we will explore the underlying chemical principles governing these reactions and provide logical, systematic troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with sec-butyl cyanate is extremely slow or failing completely. What is the primary cause?

A1: The Root Cause: Steric Hindrance

The most significant barrier to the reactivity of sec-butyl cyanate is a concept known as steric hindrance .[1][2][3][4] Steric hindrance refers to the physical obstruction caused by the size and spatial arrangement of atoms or groups within a molecule, which can prevent or slow down chemical reactions.[4][5][6]

In the case of sec-butyl cyanate, the electrophilic carbon atom of the cyanate group (–O–C≡N) is the target for nucleophilic attack. However, this carbon is directly attached to an oxygen atom which is bonded to a sec-butyl group. This alkyl group is "bulky" or sterically demanding, featuring a branched structure with three carbon atoms effectively shielding the reaction center.[7] This physical shield makes it difficult for an incoming nucleophile to approach and form a new bond, thereby dramatically increasing the activation energy of the reaction and decreasing its rate.[3][8]

In contrast, less hindered cyanates, such as methyl cyanate or phenyl cyanate, react much more readily because the path for the nucleophile is less obstructed.

Caption: Steric hindrance from the bulky sec-butyl group shields the electrophilic carbon.

Q2: To effectively troubleshoot, I need to understand the reaction. What is the general mechanism for nucleophilic attack on a cyanate ester?

A2: The Mechanistic Pathway

Cyanate esters are versatile electrophiles. The reaction with a nucleophile typically initiates with the attack on the electrophilic carbon of the cyanate group. The specific intermediates and final products depend on the nature of the nucleophile.

-

Reaction with Alcohols or Phenols (Nu: = R-OH): The nucleophilic oxygen attacks the cyanate, forming a highly reactive imidocarbonate intermediate . This intermediate can then react with another cyanate ester molecule, which is a key step in the cyclotrimerization process that forms triazine rings.[9][10]

-